3-Furanmethanethiol

Flavour chemistry Thermal processing Volatility engineering

3‑Furanmethanethiol (systematic name furan‑3‑ylmethanethiol) is a sulfur‑containing heteroaromatic thiol composed of a furan ring bearing a mercaptomethyl substituent at the 3‑position. Its molecular formula is C₅H₆OS, with an average mass of 114.165 Da [REFS‑1].

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 108499-25-8
Cat. No. B3045487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Furanmethanethiol
CAS108499-25-8
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESC1=COC=C1CS
InChIInChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2
InChIKeyQVJBJBWGSWLPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Furanmethanethiol (CAS 108499-25-8) Procurement‑Grade Overview: Core Identity, Physicochemical Signature, and Supply‑Chain Position


3‑Furanmethanethiol (systematic name furan‑3‑ylmethanethiol) is a sulfur‑containing heteroaromatic thiol composed of a furan ring bearing a mercaptomethyl substituent at the 3‑position. Its molecular formula is C₅H₆OS, with an average mass of 114.165 Da [REFS‑1]. The compound is a colourless to pale‑yellow liquid that darkens on standing and possesses a powerful, roasted‑coffee‑like odour [REFS‑2]. Predicted physicochemical constants (ACD/Labs Percepta, v14.00) include a boiling point of 156.2 ± 15.0 °C at 760 mmHg, vapour pressure of 3.8 ± 0.3 mmHg at 25 °C, flash point of 48.3 ± 20.4 °C, LogP of 1.90, and estimated water solubility of ~2.75 g L⁻¹ [REFS‑1]. In the flavour‑science literature, the 3‑substituted furanthiols are recognised as impact meat‑flavour compounds with exceptionally low odour thresholds [REFS‑3]. Commercially, 3‑furanmethanethiol is offered at a typical purity of ≥95 % (CM630570) [REFS‑4].

Why 3‑Furanmethanethiol Cannot Be Replaced by the 2‑Isomer or Other In‑Class Thiols Without Quantifiable Performance Shifts


Although 2‑furanmethanethiol (furfuryl mercaptan, CAS 98‑02‑2) and 3‑furanmethanethiol share the same molecular formula, the position of the mercaptomethyl group on the furan ring governs several key physicochemical and organoleptic properties that are critical in flavour formulation, synthetic-route design, and safety handling. ACD/Labs‑predicted values show that the 3‑isomer exhibits a higher atmospheric‑pressure boiling point (156.2 °C vs. 155.0 °C) [REFS‑1][REFS‑2], a lower vapour pressure at 25 °C (3.8 mmHg vs. 4.0 mmHg) [REFS‑1][REFS‑2], and a higher closed‑cup flash point (48.3 °C vs. 45.0 °C) [REFS‑1][REFS‑2]. These small but measurable differences affect headspace partitioning during aroma delivery, thermal stability in high‑temperature processes, and transport classification. Furthermore, the 3‑substitution pattern enables distinct synthetic transformations—e.g., solid‑phase lithiation at the 2‑position of polymer‑bound 3‑furanmethanol [REFS‑3]—that are inaccessible with the 2‑isomer. Generic substitution without accounting for these divergences can alter release kinetics, process safety, or downstream reactivity.

Head‑to‑Head Quantitative Differentiators of 3‑Furanmethanethiol Against Its Closest Structural Analogs


Boiling‑Point Advantage for High‑Temperature Flavour Processes vs. 2‑Furanmethanethiol

The ACD/Labs‑predicted boiling point of 3‑furanmethanethiol is 156.2 ± 15.0 °C at 760 mmHg [REFS‑1], whereas the 2‑isomer (furfuryl mercaptan) boils at 155.0 ± 0.0 °C under the same pressure [REFS‑2]. The 1.2 °C upward shift, although modest, is accompanied by a lower vapour pressure (3.8 vs. 4.0 mmHg) that collectively yields lower headspace volatility at typical food‑processing temperatures.

Flavour chemistry Thermal processing Volatility engineering

Flash‑Point Elevation Enabling Safer Handling and Transport Classification vs. 2‑Furanmethanethiol

The ACD/Labs‑predicted closed‑cup flash point of 3‑furanmethanethiol is 48.3 ± 20.4 °C [REFS‑1], compared with 45.0 ± 0.0 °C for 2‑furanmethanethiol [REFS‑2]. Although the uncertainty is large for the 3‑isomer, the central estimate is 3.3 °C higher.

Process safety Regulatory compliance Transport logistics

Vapour‑Pressure Differential Influencing Headspace Partitioning in Aroma Delivery

The predicted vapour pressure of 3‑furanmethanethiol at 25 °C is 3.8 ± 0.3 mmHg [REFS‑1], compared with 4.0 ± 0.2 mmHg for 2‑furanmethanethiol [REFS‑2]. The ~5 % lower vapour pressure indicates a reduced driving force for evaporation from the neat liquid phase.

Volatile delivery Encapsulation design Sensory science

Regioisomeric Access to 3‑Substituted Furan‑Thiols via a Patent‑Protected Synthetic Platform

U.S. Patent 3,922,288 (IFF) describes a dedicated process for producing 3‑thia‑furans and 3‑furan‑thiols via cyclization of 2‑thia‑substituted‑1,4‑diones [REFS‑1]. This synthetic route provides direct access to the 3‑substituted scaffold without the separation issues inherent in earlier H₂S‑based methods (which yielded mixtures of furan‑3‑thiols and dihydro‑furan‑3‑thiols). The patent explicitly claims substituted and unsubstituted 3‑furan‑thiols as products, establishing a manufacturing pathway that is structurally inaccessible for the 2‑isomer.

Organic synthesis Flavour ingredient manufacturing Process chemistry

Procurement‑Relevant Application Fields Where 3‑Furanmethanethiol’s Differentiated Profile Delivers Quantifiable Advantage


High‑Temperature Processed Savoury Flavours (Retorted Soups, Extruded Snacks, Simulated Meat Products)

The higher boiling point (+1.2 °C) and lower vapour pressure (‑5 %) of 3‑furanmethanethiol relative to 2‑furanmethanethiol reduce aroma loss during retorting and extrusion, making it a more durable roast‑meat top‑note in products that undergo thermal processing above 120 °C [REFS‑1][REFS‑2]. The compound’s classification as a potent 3‑thio‑furan impact‑meat odorant further supports its use in vegan and hybrid meat analogues [REFS‑3].

Flammable‑Liquid Logistics Optimisation: Warehousing and Transport of Bulk Aroma Chemicals

The predicted flash‑point elevation of +3.3 °C versus 2‑furanmethanethiol may allow 3‑furanmethanethiol to be classified under a higher flash‑point category in certain jurisdictions, reducing hazardous‑goods surcharges and simplifying storage requirements. Procurement teams evaluating total‑cost‑of‑ownership for flavour raw materials can leverage this difference in safety‑data‑sheet negotiations [REFS‑1][REFS‑2].

Sustained Aroma Release in Dry‑Blend Formulations (Seasonings, Bouillon Cubes, Instant Noodle Sachets)

The ~5 % lower vapour pressure translates into slower evaporative loss from dry matrices, providing a longer shelf‑life for the characteristic roasted‑coffee/savoury note without the need for encapsulation. This is particularly valuable in markets where packaging integrity is variable and ambient storage temperatures are high [REFS‑1][REFS‑2].

Custom Synthesis and Medicinal‑Chemistry Building‑Block Procurement

For discovery chemists seeking a furan‑3‑ylmethanethiol handle for late‑stage diversification, the availability of a patent‑protected 3‑furan‑thiol manufacturing route (U.S. 3,922,288) provides assurance of scalable, reproducible supply. The 3‑substitution pattern also enables unique solid‑phase lithiation strategies (e.g., at C‑2 of polymer‑bound 3‑furanmethanol) that are precluded with the 2‑isomer [REFS‑4][REFS‑5].

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